1,2-Bis-(gamma-chloro-beta-hydroxypropylamino)ethane dihydrochloride
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Overview
Description
1,2-Bis-(gamma-chloro-beta-hydroxypropylamino)ethane dihydrochloride is a chemical compound known for its unique structure and properties It is characterized by the presence of two gamma-chloro-beta-hydroxypropylamino groups attached to an ethane backbone, with two hydrochloride ions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis-(gamma-chloro-beta-hydroxypropylamino)ethane dihydrochloride typically involves the reaction of ethylenediamine with epichlorohydrin under controlled conditions. The process can be summarized as follows:
Reaction of Ethylenediamine with Epichlorohydrin: Ethylenediamine is reacted with an excess of epichlorohydrin in the presence of a base, such as sodium hydroxide, to form the intermediate 1,2-Bis-(gamma-chloro-beta-hydroxypropylamino)ethane.
Formation of Dihydrochloride Salt: The intermediate is then treated with hydrochloric acid to form the dihydrochloride salt.
The reaction conditions typically involve maintaining a temperature range of 0-5°C during the addition of epichlorohydrin to control the exothermic reaction and ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Using batch or continuous reactors to control the reaction conditions precisely.
Purification Steps: Employing purification steps such as crystallization or recrystallization to obtain the pure dihydrochloride salt.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis-(gamma-chloro-beta-hydroxypropylamino)ethane dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The hydroxyl groups can undergo oxidation to form carbonyl compounds or reduction to form alkanes.
Condensation Reactions: The amino groups can participate in condensation reactions with carbonyl compounds to form imines or amides.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Oxidizing Agents: Agents such as potassium permanganate or chromium trioxide are used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products
Substituted Derivatives: Products of substitution reactions include various substituted amines or thiols.
Oxidized or Reduced Compounds: Products of oxidation or reduction reactions include carbonyl compounds or alkanes.
Scientific Research Applications
1,2-Bis-(gamma-chloro-beta-hydroxypropylamino)ethane dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a cross-linking agent in protein and nucleic acid studies.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Bis-(gamma-chloro-beta-hydroxypropylamino)ethane dihydrochloride involves its reactivity with nucleophiles The chloro groups can react with nucleophilic sites on biomolecules, leading to cross-linking or modification of proteins and nucleic acids
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(methylamino)ethane-1,2-diol dihydrochloride: Similar structure but with methylamino groups instead of gamma-chloro-beta-hydroxypropylamino groups.
Ethylenediamine derivatives: Various derivatives of ethylenediamine with different substituents.
Uniqueness
1,2-Bis-(gamma-chloro-beta-hydroxypropylamino)ethane dihydrochloride is unique due to its specific functional groups, which confer distinct reactivity and potential applications. Its ability to undergo substitution, oxidation, and reduction reactions makes it versatile for various scientific and industrial uses.
This compound’s unique structure and reactivity make it a valuable tool in research and industry, with ongoing studies exploring its full potential.
Properties
CAS No. |
85095-76-7 |
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Molecular Formula |
C8H20Cl4N2O2 |
Molecular Weight |
318.1 g/mol |
IUPAC Name |
1-chloro-3-[2-[(3-chloro-2-hydroxypropyl)amino]ethylamino]propan-2-ol;dihydrochloride |
InChI |
InChI=1S/C8H18Cl2N2O2.2ClH/c9-3-7(13)5-11-1-2-12-6-8(14)4-10;;/h7-8,11-14H,1-6H2;2*1H |
InChI Key |
XZQPUUYZRSPCRU-UHFFFAOYSA-N |
Canonical SMILES |
C(CNCC(CCl)O)NCC(CCl)O.Cl.Cl |
Origin of Product |
United States |
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